Ikshusterol 3-O-beta-D-glucopyraside

描述

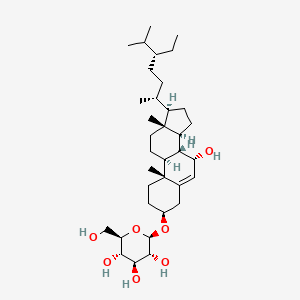

Ikshusterol 3-O-beta-D-glucopyraside, also known as Ikshusterol 3-O-glucoside, is a chemical compound with the formula C35H60O7 and a molecular weight of 592.86 . It is a steroidal glycoside .

Molecular Structure Analysis

The molecular structure of Ikshusterol 3-O-beta-D-glucopyraside is characterized by a steroidal core attached to a glucose molecule . The exact three-dimensional structure would require more detailed analysis.Chemical Reactions Analysis

Ikshusterol 3-O-beta-D-glucopyraside is known to inhibit PLA2 from snake venoms . More research is needed to fully understand its reactivity and potential applications in chemical reactions.Physical And Chemical Properties Analysis

Ikshusterol 3-O-beta-D-glucopyraside has a boiling point of 704.8±60.0 °C . More detailed physical and chemical properties would require additional experimental data.科学研究应用

Snake Venom Neutralization

Ikshusterol 3-O-glucoside has been identified as a phytochemical with significant inhibitory effects against snake venom phospholipase A2 (PLA2) enzymes. This suggests its potential as an alternative treatment for snake envenomation, offering a more affordable and possibly more accessible option compared to conventional antivenoms .

Enzymatic Synthesis in Biomedical Applications

The compound is a subject of interest in the enzymatic synthesis of glycosyl compounds, which are crucial in the biomedical field. Enzymatic synthesis, using Ikshusterol 3-O-glucoside as a substrate, could lead to the production of bioactive molecules with improved stability and bioavailability .

Pharmaceutical Drug Development

Due to its PLA2 inhibitory properties, Ikshusterol 3-O-glucoside is being explored for the development of new pharmaceutical drugs. Its efficacy against PLA2 suggests a potential role in creating medications for conditions where PLA2 is a contributing factor .

Cosmetic Industry

In the cosmetic industry, glycosyl compounds like Ikshusterol 3-O-glucoside are valued for their stability and various skin-beneficial properties. Research into its applications could lead to the development of new skincare products that leverage its biological activities .

Food Industry Applications

The stability and biological activity of Ikshusterol 3-O-glucoside also make it an attractive additive in the food industry. Its potential uses include acting as a natural preservative or contributing to the health benefits of functional foods .

Therapeutic Treatment for Snakebites

Ikshusterol 3-O-glucoside has shown a potent capacity to neutralize snake venom, indicating its promise as a molecule for therapeutic treatment in cases of snakebites. This application is particularly relevant in regions where snakebites are a common health concern .

Anti-inflammatory Properties

The compound’s ability to inhibit PLA2, an enzyme involved in the inflammatory response, suggests that Ikshusterol 3-O-glucoside may possess anti-inflammatory properties. This could be beneficial in treating various inflammatory diseases .

Antioxidant Potential

While not directly stated in the research, compounds that affect PLA2 activity often have antioxidant properties. Further research could explore Ikshusterol 3-O-glucoside’s potential as an antioxidant, which could have various health and cosmetic applications .

作用机制

Target of Action

Ikshusterol 3-O-glucoside primarily targets Phospholipase A2 (PLA2) . PLA2 is an enzyme that plays a crucial role in the metabolism of phospholipids, leading to the production of arachidonic acid, a precursor of many important bioactive lipids.

Mode of Action

Ikshusterol 3-O-glucoside interacts with PLA2, inhibiting its activity . This interaction prevents the conversion of phospholipids into arachidonic acid, thereby reducing the production of bioactive lipids that are derived from arachidonic acid.

Biochemical Pathways

By inhibiting PLA2, Ikshusterol 3-O-glucoside affects the arachidonic acid pathway . This pathway is responsible for the production of various bioactive lipids, including prostaglandins and leukotrienes, which play key roles in inflammation and other physiological processes.

Pharmacokinetics

It is known that the compound is stable under various storage conditions . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of Ikshusterol 3-O-glucoside.

Result of Action

The inhibition of PLA2 by Ikshusterol 3-O-glucoside leads to a decrease in the production of bioactive lipids derived from arachidonic acid . This can result in reduced inflammation and other effects associated with these lipids.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ikshusterol 3-O-glucoside. For instance, the compound’s stability can be affected by temperature and storage conditions . The compound’s action and efficacy can also be influenced by factors such as the concentration of the compound and the presence of other substances in the environment.

安全和危害

Ikshusterol 3-O-beta-D-glucopyraside is intended for research use only and is not for medicinal, household, or other use . In case of exposure, appropriate safety measures should be taken, including rinsing the skin or eyes with water, moving to fresh air in case of inhalation, and seeking medical attention if necessary .

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H60O7/c1-7-21(19(2)3)9-8-20(4)24-10-11-25-29-26(13-15-35(24,25)6)34(5)14-12-23(16-22(34)17-27(29)37)41-33-32(40)31(39)30(38)28(18-36)42-33/h17,19-21,23-33,36-40H,7-16,18H2,1-6H3/t20-,21-,23+,24-,25+,26+,27-,28-,29+,30-,31+,32-,33-,34+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVAKQVYNLPUBL-MSLCHGNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H60O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501204652 | |

| Record name | (3β,7α)-7-Hydroxystigmast-5-en-3-yl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501204652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ikshusterol 3-O-glucoside | |

CAS RN |

112137-81-2 | |

| Record name | (3β,7α)-7-Hydroxystigmast-5-en-3-yl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112137-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3β,7α)-7-Hydroxystigmast-5-en-3-yl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501204652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,4-Dichlorobenzyl)sulfanyl]nicotinic acid](/img/structure/B1182157.png)

![2-(5-methoxy-1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]acetamide](/img/no-structure.png)